molecular formula C21H17FN2O6 B2733114 Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1358417-34-1

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2733114
CAS No.: 1358417-34-1
M. Wt: 412.373
InChI Key: FOHOIJJZHPDGTI-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic small molecule characterized by a quinoline core substituted with a fluorine atom at position 6, a methyl carboxylate group at position 2, and a carbamoylmethoxy-linked 2,3-dihydro-1,4-benzodioxin moiety at position 3. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase-inhibitory activities . The fluorine substituent enhances metabolic stability and bioavailability through electronegative and hydrophobic effects, while the benzodioxin ring contributes to π-π stacking interactions and modulates solubility .

Properties

IUPAC Name

methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O6/c1-27-21(26)16-10-18(14-8-12(22)2-4-15(14)24-16)30-11-20(25)23-13-3-5-17-19(9-13)29-7-6-28-17/h2-5,8-10H,6-7,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHOIJJZHPDGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the quinoline and fluorine functionalities. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a fluorinated quinoline core and a benzodioxin-carbamoyl side chain. Below is a comparative analysis with related compounds:

Compound Core Structure Key Substituents Reported Activity Source
Target Compound Quinoline 6-F, 2-methyl carboxylate, 4-(benzodioxin-carbamoylmethoxy) Not explicitly reported (inferred: kinase/PD-1/PD-L1 modulation)
Silybin Flavonolignan 1,4-dioxane ring, hydroxyl groups Antihepatotoxic (reduces SGOT, SGPT, ALKP in CCl4-induced hepatotoxicity)
3',4'(1",4"-dioxino)flavone (4f) Flavone 1,4-dioxane ring, hydroxy methyl group Antihepatotoxic (comparable to silymarin)
(3S)-4-{[(4-{[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy}phenyl)methyl]amino}-3-hydroxybutanoic Acid (2a) Phenyl ether Benzodioxin-methoxy, hydroxybutanoic acid PD-1/PD-L1 inhibition (IC₅₀ ~50 nM)
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine Thiazole Benzodioxin, propenylamine Not reported (structural analogue for ligand-receptor studies)

Key Observations

Role of the Benzodioxin Ring: The 2,3-dihydro-1,4-benzodioxin moiety is recurrent in bioactive compounds, such as silybin and PD-1/PD-L1 inhibitors, where it enhances solubility and enables π-π interactions with hydrophobic protein pockets . In the target compound, this group may confer similar advantages over non-benzodioxin analogues like simple phenyl or pyridyl derivatives.

Fluorine Substitution: The 6-fluoro group on the quinoline core differentiates the target compound from non-fluorinated benzodioxin-quinoline hybrids. Fluorine’s electronegativity improves membrane permeability and metabolic stability, as seen in fluoroquinolones and kinase inhibitors .

For example, compound 2a (PD-1/PD-L1 inhibitor) uses a methoxy linker but lacks the carbamoyl group, suggesting the target compound could exhibit distinct binding kinetics .

Antihepatotoxic Potential: While silybin and flavone derivatives with 1,4-dioxane rings show antihepatotoxic effects via antioxidant and anti-inflammatory pathways , the target compound’s quinoline core may redirect its activity toward kinase or immune checkpoint modulation, as suggested by structural parallels to PD-1/PD-L1 inhibitors .

Data Limitations

Direct pharmacological data for the target compound are absent in the provided evidence. However, structural analogs like 2a and silybin provide mechanistic hypotheses.

Research Implications

  • Synthetic Feasibility : The compound’s synthesis likely employs Ugi-azide or palladium-catalyzed coupling reactions, as seen in related benzodioxin-containing molecules .
  • Structure-Activity Relationship (SAR): Comparative studies with non-fluorinated or linker-modified analogues (e.g., replacing carbamoyl with carbonyl) could clarify the impact of specific substituents.
  • Therapeutic Targets : Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and PD-1/PD-L1 binding, given structural similarities to clinical candidates .

Biological Activity

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate (CAS Number: 891113-45-4) is a synthetic compound that belongs to the class of fluoroquinolones. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O6C_{21}H_{21}N_{3}O_{6}, with a molecular weight of approximately 411.41 g/mol. Its structure includes a fluoroquinoline core, which is known for its antibacterial properties, and a benzodioxin moiety that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N3O6
Molecular Weight411.41 g/mol
CAS Number891113-45-4
SMILESCOC(=O)c1ccc(cc1)NC(=O)NC1CC(=O)N(C1)c1ccc2c(c1)OCCO2

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acylating agents.
  • Formation of Key Intermediates : Key intermediates are formed through coupling reactions involving benzodioxin derivatives and fluoroquinolone precursors.
  • Final Product Formation : The final product is obtained by methylation and purification processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Studies show that fluoroquinolones are effective against Gram-positive and Gram-negative bacteria due to their ability to inhibit DNA gyrase and topoisomerase IV.

Inhibition of Enzymatic Activity

In vitro studies have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Inhibition studies have shown potential therapeutic effects for neurodegenerative diseases.
  • α-Glucosidase Inhibition : This activity suggests possible applications in managing Type 2 diabetes by delaying carbohydrate absorption.

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The fluoroquinolone structure allows binding to bacterial DNA gyrase, leading to DNA strand breaks.
  • Enzyme Inhibition : The benzodioxin moiety may enhance the binding affinity to specific enzymes involved in metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study published in Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various fluoroquinolone derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound showed promising results against multidrug-resistant strains .

Case Study 2: Diabetes Management

In another study focusing on diabetes management, the compound was tested for its ability to inhibit α-glucosidase. Results indicated a significant reduction in glucose absorption in vitro, suggesting potential use as an antidiabetic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with quinoline derivatives and benzodioxin precursors. Key steps include:

  • Coupling reactions : Formation of the carbamoyl linkage under anhydrous conditions using coupling agents like EDCI or DCC.
  • Esterification : Methanol-mediated esterification of the carboxyl group under acidic catalysis (e.g., H₂SO₄) at reflux (~60–80°C).
  • Fluorination : Introduction of fluorine at position 6 via electrophilic substitution using Selectfluor® or DAST.
    Critical parameters include solvent choice (e.g., DMF for polar reactions), temperature control (±2°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR for position 6).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : For resolving 3D conformation, particularly steric effects from the benzodioxin and quinoline moieties.
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) functional groups .

Q. What preliminary biological screening methods are recommended to assess its antibacterial activity?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines).
  • DNA Gyrase Inhibition Assays : Fluorescence-based supercoiling assays to quantify IC₅₀ values.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve scalability while maintaining enantiomeric purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis to reduce intermediate isolation steps and enhance reproducibility.
  • Catalytic Asymmetric Methods : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) during carbamoyl bond formation.
  • Process Analytical Technology (PAT) : Real-time monitoring via in-line FT-IR or Raman spectroscopy to adjust reaction parameters dynamically .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate using alternative methods (e.g., isothermal titration calorimetry vs. surface plasmon resonance for binding affinity).
  • Metabolite Profiling : LC-MS/MS to identify in vivo degradation products that may reduce efficacy.
  • Structural Modifications : Introduce prodrug moieties (e.g., ester-to-acid conversion) to enhance bioavailability .

Q. What strategies are effective for studying target interactions with bacterial DNA gyrase and topoisomerase IV?

  • Methodological Answer :

  • Molecular Dynamics Simulations : AMBER or GROMACS to model binding poses and residence times.
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution.
  • Resistance Mutation Analysis : Site-directed mutagenesis (e.g., gyrA Ser-83 → Leu) to assess cross-resistance with fluoroquinolones .

Q. How does this compound compare structurally and functionally to other fluoroquinolone derivatives?

  • Methodological Answer :

Compound Key Structural Differences Biological Impact
CiprofloxacinPiperazine ring at position 7Enhanced Gram-negative activity
LevofloxacinS-enantiomer configurationImproved pharmacokinetics
Target Compound Dimethoxyphenyl carbamoyl group at position 4Increased lipophilicity and eukaryotic cell uptake

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